N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound belonging to the class of 1,2,4-oxadiazoles. This class of heterocyclic compounds displays a wide range of biological activities, including anticonvulsant, insecticidal, and antimicrobial properties. N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been specifically investigated for its potential as an anticonvulsant agent and its interaction with the benzodiazepine receptor. []
While a detailed synthesis procedure for N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is not explicitly described in the provided literature, a general method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. This reaction is typically carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC). [] The specific synthesis of N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide would likely involve the reaction of N-cyclohexyl-4-(trifluoromethyl)benzamidoxime with a suitable cyclohexyl carboxyl derivative.
N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been identified as a novel ligand of the benzodiazepine receptor. [] This interaction suggests a potential mechanism of action for its anticonvulsant activity. Benzodiazepine receptors are allosteric modulators of the gamma-aminobutyric acid type A (GABAA) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Binding to the benzodiazepine receptor enhances the effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability, contributing to its anticonvulsant effects.
The primary application of N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide explored in the literature is its potential as an anticonvulsant agent. [] Its binding to the benzodiazepine receptor suggests it may be effective in treating seizures and other neurological disorders. Further research is needed to fully characterize its anticonvulsant activity and its potential for therapeutic use.
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: